1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 4 with a benzimidazole (1H-1,3-benzodiazol-2-yl) moiety. The benzimidazole is further functionalized with a 3-methylbenzyl group at the N1 position, while the pyrrolidinone nitrogen (position 1) is linked to a 4-fluorophenyl group. This structure combines aromatic fluorination, heterocyclic diversity, and lipophilic substituents, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-5-4-6-18(13-17)15-29-23-8-3-2-7-22(23)27-25(29)19-14-24(30)28(16-19)21-11-9-20(26)10-12-21/h2-13,19H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTLVSQMASEJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Formation of the Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Pyrrolidinone Scaffolds
(a) 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)phenyl]Pyrrolidin-2-one ()
- Core Structure : Shares the benzimidazole-pyrrolidin-2-one scaffold.
- Substituents: Pyrrolidinone N1: 3-(Trifluoromethyl)phenyl (electron-withdrawing CF₃ group). Benzimidazole N1: 2-(4-methoxyphenoxy)ethyl chain (polar, ether-linked substituent).
- Key Differences: The target compound uses a 4-fluorophenyl group at pyrrolidinone N1, whereas employs a 3-CF₃-phenyl group. The latter increases hydrophobicity and steric bulk. The benzyl substituent in the target compound (3-methylphenyl) vs. the methoxyphenoxyethyl chain in impacts solubility and metabolic stability .
(b) 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-[(4-Fluorophenyl)methyl]Pyrrolidin-2-one Hydrochloride ()
- Core Structure: Nearly identical benzimidazole-pyrrolidinone framework.
- Substituents: Pyrrolidinone N1: 4-Fluorobenzyl (vs. 4-fluorophenyl in the target compound). Benzimidazole N1: 2-(2,6-dimethylphenoxy)ethyl group.
- Key Differences :
Compounds with Fluorinated Aromatic Substitutents
(a) 1-(4-Fluorophenyl)-3-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrazole-4(3H)-one Derivatives ()
- Core Structure : Pyrazole-4-one vs. pyrrolidin-2-one.
- Substituents :
- 4-Fluorophenyl and 4-nitrophenyl groups.
- Trifluoromethyl group at position 2.
(b) 1-(4-Fluoro-2-Methyl-Phenyl)-Pyrimidinyl Derivatives ()
- Core Structure : Pyrimidine-pyrazole hybrid.
- Substituents :
- Sulfonyl and ester groups enhance polarity.
- Key Differences :
(a) Thiazole- and Pyrazole-Containing Compounds ()
- Core Structure : Thiazole () and pyrazolo-pyrimidine ().
- Substituents :
- Key Differences: Thiazole rings () introduce sulfur-based polarity, altering solubility profiles.
(b) Triazolyl-Propanone Derivatives ()
- Core Structure: Triazole-linked propanone.
- Substituents :
- Fluorophenyl and triazolyl groups.
- Key Differences :
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound 1-(4-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 883646-47-7) is a novel synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on antitumor and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C25H22FN3O
- Molecular Weight: 419.46 g/mol
- InChIKey: [Not provided]
The structure features a pyrrolidinone core substituted with a fluorophenyl and a benzodiazol moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A significant investigation evaluated its effects on various human cancer cell lines:
| Cell Line | IC50 Value (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
These results indicate that the compound exhibits a stronger cytotoxic effect in two-dimensional culture compared to three-dimensional models, suggesting a need for further optimization to enhance its efficacy in more physiologically relevant environments .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The evaluation utilized broth microdilution methods according to CLSI guidelines:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
These findings suggest that the compound possesses notable antibacterial activity, indicating its potential as a therapeutic agent against bacterial infections .
The proposed mechanism of action for this compound involves the binding to DNA and inhibition of DNA-dependent enzymes, which is common among similar compounds in the benzimidazole and benzothiazole classes. This interaction is believed to interfere with cellular proliferation and induce apoptosis in cancer cells .
Case Studies and Research Findings
A case study involving a series of synthesized derivatives of similar structural frameworks demonstrated that modifications to the benzodiazole moiety can significantly influence biological activity. For instance, compounds with additional functional groups showed enhanced cytotoxicity against specific cancer cell lines, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
